(5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid
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Overview
Description
(5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. This compound is used in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a starting material, which is then reacted with boronic acid reagents under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often used in the synthesis of complex organic molecules.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Protodeboronation: Often uses hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are important in pharmaceuticals and materials science.
Protodeboronation: Results in the formation of the corresponding hydrogenated product.
Scientific Research Applications
(5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for (5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes further transformations depending on the reaction conditions. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site until it is removed under acidic conditions.
Comparison with Similar Compounds
Similar Compounds
Pinacol Boronic Esters: These compounds are also used in Suzuki-Miyaura coupling reactions and have similar reactivity.
tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate: This compound is structurally similar and can be used as a precursor in the synthesis of (5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid.
Uniqueness
This compound is unique due to the presence of both the Boc-protected amino group and the boronic acid functionality, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H15BN2O4 |
---|---|
Molecular Weight |
238.05 g/mol |
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-7(11(15)16)5-12-6-8/h4-6,15-16H,1-3H3,(H,13,14) |
InChI Key |
ODSWDDZYGXICII-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)NC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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